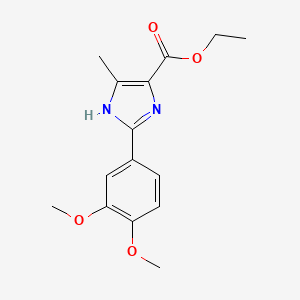

ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative featuring a 3,4-dimethoxyphenyl group at the 2-position, a methyl group at the 5-position of the imidazole ring, and an ethyl ester moiety at the 4-position. The 3,4-dimethoxyphenyl substituent contributes to enhanced lipophilicity and may influence binding to aromatic receptors or enzymes, while the ethyl ester group modulates solubility and metabolic stability .

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C15H18N2O4/c1-5-21-15(18)13-9(2)16-14(17-13)10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17) |

InChI Key |

KAGPQZFGDBRZCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Multicomponent One-Pot Microwave-Assisted Synthesis

A notable modern approach to synthesize imidazole-4-carboxylates, including derivatives similar to ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate, is the microwave-assisted one-pot multicomponent reaction. This method involves:

- Reacting 1,2-diaza-1,3-dienes with primary aromatic amines (such as 3,4-dimethoxyaniline derivatives) and aldehydes under microwave irradiation.

- The reaction proceeds via formation of α-aminohydrazones, followed by condensation with aldehydes to form iminium ions.

- Microwave heating induces 1,5-electrocyclization of azavinyl azomethine ylides to form 3H-imidazole-4-carboxylates.

- This method allows modulation of substituents at the C-2, N-3, and C-5 positions by varying the amine, aldehyde, and diaza-diene partners.

- The process is efficient, avoids isolation of intermediates, and yields functionalized imidazole-4-carboxylates in good yields (typically 48–79%).

Stepwise Synthesis via Hydrolysis and Esterification

Another classical route involves:

- Starting from diethyl imidazole-4,5-dicarboxylate, which undergoes hydrolysis with aqueous sodium hydroxide to yield imidazole-4,5-dicarboxylic acid.

- Partial decarboxylation of this acid by refluxing with aniline produces 4-anilinocarbonylimidazole.

- Subsequent hydrolysis with aqueous hydrochloric acid under reflux gives the imidazole-4-carboxylic acid intermediate.

- Finally, esterification with ethanol in the presence of dry hydrogen chloride under reflux conditions affords the ethyl ester derivative.

This method, while classical, involves multiple purification steps and careful control of reaction conditions to prevent over-decarboxylation or side reactions.

Carboxylation of Imidazole Derivatives

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Microwave-assisted one-pot synthesis | 1,2-diaza-1,3-dienes, primary amines, aldehydes, microwave irradiation | Fast, one-pot, modifiable substituents | Requires microwave equipment, optimization needed | 48–79 |

| Hydrolysis and esterification | Diethyl imidazole-4,5-dicarboxylate, NaOH, aniline, HCl, ethanol/HCl reflux | Classical, well-established | Multi-step, time-consuming, purification needed | Not explicitly reported |

| Nucleophilic aromatic substitution | Polyfluorinated aromatics, imidazole, bases (Cs2CO3, CaH2), MeCN | Selective aromatic substitution | Side reactions, rearrangements possible | Moderate (~44) |

| Carboxylation with CO2 | 4,5-disubstituted imidazoles, CO2 under pressure | Direct carboxylation, solvent-free | Requires pressurized CO2 equipment | Not explicitly reported |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of the synthesized compound, providing detailed information on the molecular framework and substituent positions.

- High-Performance Liquid Chromatography (HPLC) is employed to assess purity and monitor reaction progress.

- Infrared (IR) spectroscopy aids in identifying functional groups such as ester carbonyls and imidazole ring vibrations.

- Mass spectrometry confirms molecular weight and composition.

Research Perspectives and Optimization Notes

- The microwave-assisted multicomponent synthesis offers a versatile and efficient route, especially for rapid library synthesis of imidazole derivatives with varied substituents.

- Control over reaction parameters such as microwave power, reaction time, and solvent polarity is critical for maximizing yield and minimizing side products.

- The classical hydrolysis-esterification route, while more laborious, may be preferred for large-scale synthesis due to the availability of starting materials and established protocols.

- Modifications in nucleophilic substitution reactions on aromatic systems require careful base and solvent selection to avoid unwanted rearrangements or hydrolysis.

- Future research could focus on greener solvents and catalysts to improve sustainability and scalability.

Chemical Reactions Analysis

Alternative Methods

-

Microwave-Assisted Synthesis : A one-pot procedure using microwave irradiation enables rapid synthesis of imidazole-4-carboxylates via electrocyclization of azavinyl azomethine ylides. This method allows for diverse functionalization at C-2, N-3, and C-5 positions .

-

High-Pressure Carboxylation : A patented process involves reacting substituted imidazoles with CO₂ under superatmospheric pressure (150–300°C) in the presence of a base to introduce carboxylic acid groups .

Comparison of Synthesis Methods

Reaction Mechanisms

The compound undergoes reactions typical of imidazole derivatives and esters:

Hydrolysis of the Ester Group

The ethyl ester group can hydrolyze to form the corresponding carboxylic acid under acidic or basic conditions.

Reaction Conditions :

-

Acidic : HCl or H₂SO₄ in aqueous ethanol.

-

Basic : NaOH or KOH in aqueous ethanol.

Nucleophilic Substitution on the Imidazole Ring

The imidazole nitrogen atoms (N-1 and N-3) act as nucleophiles, enabling substitution reactions with electrophiles (e.g., alkyl halides).

Example Reaction :

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl substituent can undergo electrophilic substitution at the para position due to the activating methoxy groups.

Common Reactants :

-

Nitric acid (nitration).

-

Bromine (bromination).

Reaction Types and Functionalization

The compound’s reactivity is influenced by its structural features:

Amide Formation

The ester group can react with amines to form amides, as demonstrated in similar imidazole derivatives .

Reaction Conditions :

-

Reagents : Primary/secondary amines, coupling agents (e.g., EDC, DCC).

-

Catalyst : Dimethylaminopyridine (DMAP).

Oxidation/Reduction

-

Oxidation : The methyl group at C-5 may undergo oxidation to form a ketone or carboxylic acid.

-

Reduction : The imidazole ring can be hydrogenated under catalytic conditions (e.g., H₂/Pd-C).

Cross-Coupling Reactions

The phenyl ring’s substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce additional aryl groups.

Structural Influences on Reactivity

The compound’s substituents significantly affect its chemical behavior:

| Functional Group | Impact on Reactivity |

|---|---|

| Ethyl Ester | Facilitates hydrolysis and amide formation; increases solubility in organic solvents. |

| 3,4-Dimethoxyphenyl | Activates the phenyl ring for electrophilic substitution; enhances solubility. |

| Imidazole Ring | Enables nucleophilic substitution and coordination with metal ions. |

Scientific Research Applications

Ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can be contextualized by comparing it with analogous imidazole derivatives. Key differences in substituent positions, electronic effects, and physicochemical properties are summarized below.

Table 1: Structural and Physical Properties of Selected Imidazole Derivatives

Key Comparative Insights:

Substituent Position and Electronic Effects :

- The target compound’s 3,4-dimethoxyphenyl group at the 2-position distinguishes it from compound 3l (), where the same aryl group is at the 4-position. This positional difference may alter π-π stacking interactions in biological systems .

- The ethyl ester in the target compound vs. the methyl ester in SY341157 () affects lipophilicity (logP) and metabolic stability, with ethyl esters typically exhibiting slower hydrolysis rates .

However, this also increases molecular rigidity compared to the target compound . Nitro-substituted analogs (e.g., 5-nitro-1H-imidazoles in ) demonstrate higher electrophilicity, which may enhance reactivity in prodrug activation but could reduce metabolic stability compared to the target’s methoxy groups .

Physicochemical Properties :

- Melting points vary significantly: compound 3h (127–128°C) has higher thermal stability due to its bulky p-tolyl groups, whereas 3l (115–116°C) and the target compound (data unavailable) likely exhibit lower melting points due to less symmetric substitution patterns .

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, synthesis, and related studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Imidazole Ring : A five-membered ring that is known for its diverse biological activities.

- Substituted Phenyl Group : Contains two methoxy groups which enhance its chemical reactivity and biological interactions.

The molecular formula is CHNO with a molecular weight of approximately 290.31 g/mol. The presence of the carboxylate group and the imidazole moiety suggests that this compound may exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC (µM) | Reference Compound (Harmine) IC (µM) |

|---|---|---|

| HCT-116 (Colon) | 2.40 ± 0.12 | 2.54 ± 0.82 |

| HepG2 (Liver) | 2.17 ± 0.83 | 2.54 ± 0.82 |

The compound exhibited comparable or superior inhibitory activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines when compared to Harmine, a known anticancer agent .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. In vitro tests indicated significant activity against various pathogens, with minimum inhibitory concentrations (MICs) demonstrating its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yield and purity. The general synthetic pathway includes:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the methoxy groups via electrophilic substitution.

- Esterification to yield the final product.

These steps are crucial for obtaining a compound with desired biological activities while maintaining structural integrity.

Case Studies and Research Findings

Several studies have explored related compounds within the imidazole family that share structural similarities with this compound. These investigations have revealed that modifications in substituents can significantly influence biological activity:

- Imidazole Derivatives : Many exhibit anticancer and antimicrobial properties due to their ability to interact with various biochemical pathways.

- Structural Variations : Changes in methoxy substitution patterns on the phenyl ring can enhance or diminish the binding affinity to biological targets.

Q & A

Q. What are the optimal synthetic conditions for ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate?

The synthesis of imidazole derivatives typically employs a one-pot cyclocondensation reaction. For example, tri-substituted imidazoles are synthesized using aryl aldehydes, ammonium acetate, and a carboxylic acid derivative under reflux in acetic acid or ethanol . Adjusting solvent polarity (e.g., ethanol vs. acetic acid) and catalyst choice (e.g., iodine or Lewis acids) can improve yield. For the target compound, substituting 3,4-dimethoxybenzaldehyde and methylamine as precursors in a Dean-Stark apparatus may enhance regioselectivity. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR can confirm substitution patterns. For example, the 3,4-dimethoxyphenyl group shows characteristic singlet peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the dimethoxy region (δ 6.7–7.2 ppm) .

- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and imidazole C=N (~1600 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 295.1293) .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (imidazole derivatives often degrade above 200°C) .

- HPLC Purity Checks : Monitor degradation in acidic/basic buffers (pH 1–13) at 25–60°C over 72 hours. Esters may hydrolyze under alkaline conditions, requiring neutral storage .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Molecular docking against targets (e.g., enzymes with aromatic binding pockets) can predict binding affinity. For example, the 3,4-dimethoxyphenyl group may engage in π-π stacking, while the ester moiety hydrogen-bonds with catalytic residues .

Q. What strategies resolve contradictions in regioselectivity during substitution reactions?

Conflicting substituent effects (e.g., methoxy vs. methyl groups) require kinetic vs. thermodynamic control studies. For instance, low-temperature reactions favor kinetic products, while prolonged heating may shift equilibria. X-ray crystallography (as in ) can resolve ambiguities in substitution patterns .

Q. How does this compound interact with biological targets in enzyme inhibition assays?

Design dose-response assays (e.g., IC determination) against targets like cytochrome P450 or kinases. Compare activity to structurally similar compounds (e.g., ’s fluorophenyl-imidazole, IC = 1.2 µM) to evaluate substituent effects .

Q. What crystallographic data exist for related compounds, and how do they inform structural analysis?

Monoclinic crystal systems (e.g., P2/c space group, β = 93.49°) are common for imidazole derivatives with bulky substituents. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, as seen in ’s dihydrate structure .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

Use LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts. For example, over-alkylation may produce N-methylated impurities, which require recrystallization (ethanol/water) or preparative HPLC for removal .

Q. What solvent systems optimize reactivity in cross-coupling reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in Suzuki-Miyaura couplings. For Pd-catalyzed reactions, optimize ligand choice (e.g., XPhos) and base (KCO) to minimize ester hydrolysis .

Q. How can green chemistry principles be applied to its synthesis?

Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.